4-Bromo-2-(bromomethyl)quinoline
Overview
Description
4-Bromo-2-(bromomethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of two bromine atoms attached to the quinoline ring, specifically at the 4 and 2 positions. The quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
It is known that quinoline derivatives are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
Mode of Action
It is known that brominated quinolines can participate in various chemical reactions, including suzuki–miyaura cross-coupling . In this reaction, the bromine atoms in 4-Bromo-2-(bromomethyl)quinoline could potentially act as leaving groups, allowing the carbon atoms they were attached to participate in the formation of new carbon-carbon bonds .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
For instance, the bromine atoms in this compound could potentially influence its distribution and excretion .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it can participate is known to be influenced by factors such as temperature, solvent, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(bromomethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Additionally, this compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, resulting in decreased phosphorylation of target proteins and subsequent changes in cellular functions. Moreover, this compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. This compound can also act as an electrophile, reacting with nucleophiles such as thiol groups in cysteine residues. This interaction can result in the modification of protein structure and function. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence cellular signaling pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced. It is crucial to determine the appropriate dosage to balance its therapeutic potential and toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and organelles. This accumulation can influence its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, this compound can accumulate in the nucleus, where it interacts with transcription factors and influences gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the bromination of acetoacetanilide, followed by cyclization to form the quinoline ring. The process involves the following steps :
Bromination of Acetoacetanilide: Acetoacetanilide is dissolved in an organic solvent, and bromine is added dropwise. The reaction mixture is then evaporated, and the crude product is washed and dried to obtain acetoacetanilide bromide.
Cyclization: The acetoacetanilide bromide is added to concentrated sulfuric acid, and the reaction mixture is cooled and then added to water. The resulting solid is washed and dried to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
4-Bromo-2-(bromomethyl)quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromoquinoline: Similar in structure but lacks the bromomethyl group.
2-Bromoquinoline: Bromine is attached at the 2 position only.
4-(Bromomethyl)-2-methylquinoline: Contains a methyl group instead of a hydrogen at the 2 position.
Uniqueness: 4-Bromo-2-(bromomethyl)quinoline is unique due to the presence of both bromine atoms at specific positions, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQZZRNPCQDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40707763 | |
Record name | 4-Bromo-2-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-61-7 | |
Record name | 4-Bromo-2-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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